(2-Anilinophenyl) thiocyanate
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Overview
Description
(2-Anilinophenyl) thiocyanate is a chemical compound that belongs to the class of thiocyanates. It is a white to light yellow crystalline powder that is sparingly soluble in water. This compound has been widely studied for its potential applications in various scientific research areas.
Mechanism Of Action
The mechanism of action of (2-Anilinophenyl) thiocyanate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical And Physiological Effects
(2-Anilinophenyl) thiocyanate has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. This compound has also been reported to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In addition, (2-Anilinophenyl) thiocyanate has been shown to induce changes in the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages And Limitations For Lab Experiments
(2-Anilinophenyl) thiocyanate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a range of experimental conditions. However, there are some limitations to its use in lab experiments. For example, (2-Anilinophenyl) thiocyanate is sparingly soluble in water, which can limit its use in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of (2-Anilinophenyl) thiocyanate. One direction is the further optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the potential applications of (2-Anilinophenyl) thiocyanate in the development of new drugs for the treatment of cancer, fungal, and bacterial infections. Additionally, the use of (2-Anilinophenyl) thiocyanate as a fluorescent probe for the detection of other biomolecules, such as nucleic acids and proteins, is an area that warrants further investigation. Finally, the study of the mechanism of action of (2-Anilinophenyl) thiocyanate and its effects on various biological pathways is an important area for future research.
Synthesis Methods
The synthesis of (2-Anilinophenyl) thiocyanate can be achieved through the reaction of 2-bromoaniline and potassium thiocyanate in the presence of copper(I) iodide. This reaction proceeds through a copper-catalyzed Ullmann coupling reaction. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
(2-Anilinophenyl) thiocyanate has been studied for its potential applications in various scientific research areas. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and amino acids. In addition, (2-Anilinophenyl) thiocyanate has been used as a reagent for the synthesis of various organic compounds.
properties
CAS RN |
15973-81-6 |
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Product Name |
(2-Anilinophenyl) thiocyanate |
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
(2-anilinophenyl) thiocyanate |
InChI |
InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |
InChI Key |
CMJVGJCIBWJCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
synonyms |
Thiocyanic acid 2-anilinophenyl ester |
Origin of Product |
United States |
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